[2-[(Dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(Dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(Dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the hydroboration of an appropriate thiazole derivative, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases, making them useful in biochemical research.
Medicine:
Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex drug molecules.
Industry:
Mechanism of Action
The mechanism of action of [2-[(Dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the thiazole ring.
Pyridine-3-boronic Acid: Similar in structure but contains a pyridine ring instead of a thiazole ring.
Uniqueness:
Properties
Molecular Formula |
C6H11BN2O2S |
---|---|
Molecular Weight |
186.04 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O2S/c1-9(2)4-6-8-3-5(12-6)7(10)11/h3,10-11H,4H2,1-2H3 |
InChI Key |
FLEHGGCOUWHXBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(S1)CN(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.